molecular formula C13H15N3O B7503097 5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide

5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide

Cat. No.: B7503097
M. Wt: 229.28 g/mol
InChI Key: ROGKYWUPCJJXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide (EMPC) is a synthetic compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that exhibits various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. EMPC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects in the body. Studies have shown that it can reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been shown to reduce fever by inhibiting the activity of enzymes involved in the production of fever-inducing compounds. In addition, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale, making it suitable for industrial production. This compound also exhibits potent biological activity, making it an attractive candidate for drug development. However, there are some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential. In addition, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific this compound derivatives for therapeutic use. Another area of research is to investigate its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Finally, more research is needed to optimize the synthesis process and develop more efficient and cost-effective methods for producing this compound.

Synthesis Methods

5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide can be synthesized using a multi-step reaction process that involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with ethyl isocyanate. The resulting intermediate is then treated with hydrochloric acid to obtain this compound. The synthesis process is relatively simple and can be performed on a large scale, making it suitable for industrial production.

Scientific Research Applications

5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research has been in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival.

Properties

IUPAC Name

5-ethyl-N-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-12-11(13(17)14-2)9-15-16(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKYWUPCJJXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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